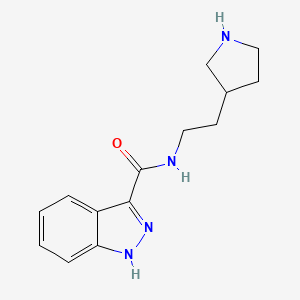
N-(2-pyrrolidin-3-ylethyl)-1H-indazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-pyrrolidin-3-ylethyl)-1H-indazole-3-carboxamide, commonly known as AKB48, is a synthetic cannabinoid that belongs to the indazole family. It was first synthesized in 2012 and has since gained popularity in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mécanisme D'action
AKB48 acts as a partial agonist of the CB2 receptor, which is responsible for regulating immune function and inflammation. By binding to this receptor, AKB48 can modulate the release of cytokines and other immune mediators, thereby reducing inflammation and promoting tissue repair.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory properties, AKB48 has also been shown to have analgesic and neuroprotective effects. It has been demonstrated to reduce neuropathic pain and protect against neuronal damage in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of AKB48 is its high selectivity for the CB2 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, its limited solubility in aqueous solutions and potential toxicity at high concentrations can pose challenges for experimental design.
Orientations Futures
There are several potential directions for future research on AKB48. One area of interest is its potential as a therapeutic agent for inflammatory and autoimmune diseases. Further studies are needed to determine its efficacy and safety in preclinical and clinical settings. Additionally, AKB48's neuroprotective properties make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, more research is needed to fully understand the molecular mechanisms underlying AKB48's effects on the CB2 receptor and its potential interactions with other signaling pathways.
Méthodes De Synthèse
The synthesis of AKB48 involves the reaction of indazole-3-carboxylic acid with 1-(2-pyrrolidin-3-yl-ethyl) amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using chromatography techniques to obtain pure AKB48.
Applications De Recherche Scientifique
AKB48 has been extensively studied for its potential therapeutic applications. It has been shown to have high affinity and selectivity for the cannabinoid CB2 receptor, which is primarily expressed on immune cells. This makes it a potential candidate for the treatment of various inflammatory and autoimmune diseases.
Propriétés
IUPAC Name |
N-(2-pyrrolidin-3-ylethyl)-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c19-14(16-8-6-10-5-7-15-9-10)13-11-3-1-2-4-12(11)17-18-13/h1-4,10,15H,5-9H2,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUNMYGHWDJWEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CCNC(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]ethanamine](/img/structure/B7570542.png)



![[4-(1-Aminoethyl)piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7570568.png)

![4-[[2-(Cyclohexen-1-yl)acetyl]amino]-3-methylbenzoic acid](/img/structure/B7570585.png)




![2-[(2-Bromo-4-methylphenyl)sulfonyl-(carboxymethyl)amino]acetic acid](/img/structure/B7570613.png)
![6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl-(2-hydroxy-5-methoxyphenyl)methanone](/img/structure/B7570623.png)
![1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B7570637.png)